2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
This compound belongs to the class of thioacetamide derivatives featuring a 4,6-dimethylpyrimidine core linked via a sulfur atom to an acetamide group substituted with a naphthalen-1-yl moiety. Its molecular formula is C₂₀H₁₇N₃OS, though variations in substituents can alter this formula in analogs.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-10-13(2)20-18(19-12)23-11-17(22)21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZZEKQGAHPYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves the following steps:
-
Formation of the Thioether Linkage: : The starting material, 4,6-dimethyl-2-chloropyrimidine, undergoes a nucleophilic substitution reaction with a thiol compound, such as naphthalene-1-thiol, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Acetamide Formation: : The resulting thioether intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine (Et₃N) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Key Reaction Mechanism
The reaction involves nucleophilic substitution , where the thiolate ion (formed by deprotonation of 4,6-dimethylpyrimidine-2-thiol using KOH) replaces the chlorine atom in 2-chloro-N-(naphthalen-1-yl)acetamide. This results in the formation of the target compound.
| Step | Mechanism |
|---|---|
| Deprotonation | KOH deprotonates the thiol group (-SH) to form a thiolate ion (-S⁻). |
| Nucleophilic Attack | The thiolate ion attacks the electrophilic carbon in the chloroacetamide. |
| Elimination | Chloride ion is eliminated, forming the C-S bond in the product. |
Structural and Crystallographic Analysis
The compound crystallizes as a monoclinic structure (space group P2₁/c) with the following properties :
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₅OS |
| Molecular Weight | 325.39 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 25.1895 Å, b = 6.9411 Å, c = 8.9697 Å, β = 90.943° |
| Density | 1.378 Mg/m³ |
The pyrimidine ring forms a dihedral angle of 55.5° with the naphthalene ring, indicating significant twisting between the two moieties .
Supramolecular Features
In the crystal lattice, molecules form inversion dimers via N–H⋯N hydrogen bonds , creating an R₂²(8) ring motif. These dimers are further linked by C–H⋯O and N–H⋯O hydrogen bonds into layered structures .
Characterization Data
Key spectral and analytical data for the compound include:
Scientific Research Applications
SIRT2 Inhibition
Research indicates that this compound selectively inhibits SIRT2 activity, which may lead to therapeutic benefits in conditions characterized by dysregulated sirtuin expression. The inhibition mechanism involves binding interactions within the active site of SIRT2, as revealed by molecular docking studies .
Applications in Cancer Therapeutics
The most significant application of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide lies in its potential as an anticancer agent . Studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer models. The compound's ability to modulate sirtuin activity offers a promising avenue for developing targeted therapies .
Case Studies
- Breast Cancer Models : In vitro studies showed that this compound significantly inhibited the growth of breast cancer cells, suggesting its potential as an antineoplastic agent.
- Molecular Docking Simulations : These simulations highlighted critical interactions between the compound and SIRT2, emphasizing its selective binding properties that enhance its inhibitory potency .
Potential in Metabolic Disorders
Beyond oncology, there is emerging interest in exploring the use of this compound in treating metabolic disorders related to sirtuin signaling pathways. Given the role of SIRT2 in metabolic regulation, compounds that inhibit this enzyme may offer therapeutic benefits for conditions such as obesity and diabetes .
Mechanism of Action
The mechanism by which 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide exerts its effects depends on its interaction with molecular targets. The thioether and acetamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrimidine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
Structural Modifications and Molecular Features
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
Core Structure Dictates Target Specificity: The 4,6-dimethylpyrimidine-thioacetamide scaffold is critical for SIRT2 inhibition, while substitutions on the acetamide nitrogen modulate potency and selectivity. For example, naphthalen-1-yl and phenyl groups favor SIRT2, whereas morpholino or triazinoindole moieties shift activity to other targets .
Synthetic Versatility : The thioacetamide linker allows modular synthesis, enabling rapid generation of analogs with diverse substituents (e.g., propargyl groups for bioconjugation) .
Biological Activity
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a novel compound belonging to the thioacetamide class, characterized by its unique structural features, including a pyrimidine ring and a naphthalene moiety linked through a thioether bond. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of SIRT2, a class of protein deacetylases implicated in various diseases.
Chemical Structure and Properties
The molecular formula of this compound indicates a complex arrangement conducive to diverse biological interactions. The compound's structure can be represented as follows:
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- SIRT2 Inhibition :
- Anticonvulsant Properties :
- Anticancer Activity :
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine with naphthalene derivatives in the presence of appropriate reagents such as potassium carbonate and dimethylformamide (DMF). The general procedure includes:
- Dissolving 4,6-dimethylpyrimidine in DMF.
- Adding naphthalene derivatives and stirring under controlled temperature conditions.
- Isolating the product through filtration and recrystallization.
Case Studies
Several studies have documented the biological activity of compounds structurally similar to this compound:
Q & A
Q. How can the molecular structure of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide be confirmed experimentally?
- Methodological Answer : The compound’s structure is validated using a combination of spectroscopic and crystallographic techniques:
-
1H/13C NMR : Assign peaks for aromatic protons (naphthalene, pyrimidine) and methyl groups. For example, naphthalene protons appear at δ 7.56–7.98 ppm, and pyrimidine methyl groups at δ 2.2–2.5 ppm .
-
X-ray Diffraction : Grow single crystals via slow evaporation (e.g., chloroform-acetone mixtures) and refine using SHELXL. Key parameters include C–S bond lengths (1.75–1.82 Å) and dihedral angles between pyrimidine and naphthalene rings (~55°–59°) .
-
Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 327.09 for analogs) .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | Naphthalene protons: δ 7.56–7.98; SCH2: δ 4.08 | |
| X-ray Diffraction | Dihedral angle: 55.5° between pyrimidine and naphthalene rings |
Q. What synthetic routes are optimal for preparing this compound?
- Methodological Answer : Two primary methods are used:
Microwave-Assisted Synthesis : React 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(naphthalen-1-yl)acetamide under microwave irradiation (40–60°C, 30–60 min). Yields improve by 20–30% compared to conventional heating .
Conventional Reflux : Reflux in ethanol for 6–8 hours. For analogs, yields range from 55–77% depending on substituents .
-
Key Optimization : Use equimolar ratios of reactants and sodium methylate as a base (2.6–2.8 molar excess) to enhance thioether bond formation .
- Data Table :
| Method | Conditions | Yield Range | Reference |
|---|---|---|---|
| Microwave-Assisted | 50°C, 40 min, ethanol | 55–77% | |
| Conventional Reflux | Ethanol, 6–8 hours | 20–70% |
Advanced Research Questions
Q. How do structural modifications influence the bioactivity of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide derivatives?
- Methodological Answer :
-
Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, F) on the naphthalene ring enhances fungicidal activity. For example, fluorophenyl analogs show 77.3% inhibition against Colletotrichum orbiculare at 50 mg/L .
-
Crystallographic Insights : Planarity between pyrimidine and naphthalene rings (dihedral angle <60°) correlates with stronger SIRT2 inhibition by facilitating hydrophobic interactions in the enzyme’s selectivity pocket .
-
Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. The 4,6-dimethylpyrimidine moiety is critical for SIRT2 selectivity .
- Data Table :
| Derivative Modification | Bioactivity (Example) | Reference |
|---|---|---|
| 4-Fluorophenyl substituent | 77.3% fungal inhibition at 50 mg/L | |
| Dihedral angle <60° | IC50 = 0.8 µM for SIRT2 inhibition |
Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?
- Methodological Answer : Discrepancies in bioactivity may arise from:
-
Polymorphism : Different crystal packing (e.g., hydrogen-bonding motifs) alters solubility. Validate via PXRD to compare experimental vs. simulated patterns .
-
Conformational Flexibility : Use SHELXL refinement to assess thermal motion (B-factors). High B-factors (>5 Ų) in the thioacetamide chain suggest dynamic regions affecting binding .
-
Validation Tools : Apply RIGUI (CheckCIF) to identify structural anomalies. For example, R-factor discrepancies >5% indicate unreliable data .
- Data Table :
| Parameter | Acceptable Range | Impact on Bioactivity | Reference |
|---|---|---|---|
| R-factor (SHELXL) | <5% | High reliability | |
| B-factors (thioacetamide) | <5 Ų | Stable conformation |
Q. What experimental strategies optimize the compound’s selectivity for SIRT2 over other sirtuins?
- Methodological Answer :
-
Binding Pocket Exploitation : Design derivatives to occupy SIRT2’s hydrophobic "selectivity pocket" (e.g., 2-((4,6-dimethylpyrimidin-2-yl)thio) motif). Co-crystallization with SIRT2 (PDB: 5Y5J) confirms π-π stacking with His187 .
-
PROTAC Design : Conjugate the core structure with E3 ligase ligands (e.g., thalidomide) to degrade SIRT2 selectively. Validate via Western blot (e.g., reduced SIRT2 levels in MCF-7 cells) .
-
Assay Conditions : Use fluorogenic substrates (e.g., Ac-AMC peptides) in kinetic assays (pH 7.4, 37°C) to measure IC50 against SIRT1/2/3 .
- Data Table :
| Strategy | Outcome | Reference |
|---|---|---|
| Co-crystallization | Confirmed His187 interaction (ΔG = -9.2 kcal/mol) | |
| PROTAC Conjugation | DC50 = 50 nM in MCF-7 cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
